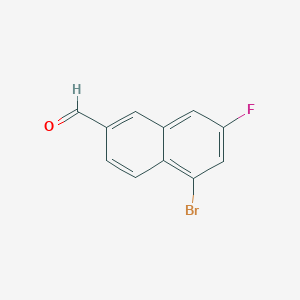

5-Bromo-7-fluoro-2-naphthaldehyde

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in organic chemistry. orgsyn.org They are prevalent in many natural products and serve as precursors for the synthesis of a wide array of compounds with applications in medicinal chemistry, agrochemicals, and materials science. orgsyn.orgrsc.org The development of efficient and regioselective methods for synthesizing polysubstituted naphthalene derivatives is an active area of research, with strategies including metal-catalyzed reactions and Lewis acid-catalyzed transformations. thieme-connect.comnih.gov

Role of Halogenation in Modulating Reactivity and Properties of Aromatic Aldehydes

The introduction of halogen atoms to an aromatic aldehyde has profound effects on its chemical reactivity and physical properties. Halogens are electron-withdrawing groups, which can influence the electrophilicity of the carbonyl carbon and the aromatic ring. This, in turn, affects the susceptibility of the aldehyde to nucleophilic attack and electrophilic aromatic substitution reactions. For instance, the presence of a halogen can make the remaining α-hydrogens on a ketone more acidic. sigmaaldrich.com The specific halogen and its position on the aromatic ring can lead to different reactivity patterns, a principle that is extensively utilized in designing targeted synthetic pathways. thieme-connect.comresearchgate.net

Overview of Research Interest in 5-Bromo-7-fluoro-2-naphthaldehyde

While extensive research on many halogenated naphthaldehydes exists, specific academic studies on this compound are not widely documented in publicly available literature. The interest in this particular compound stems from the unique combination of a naphthalene core substituted with two different halogens—bromine and fluorine—and an aldehyde functional group. This trifecta of functionalities suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of bromine offers a site for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of resulting compounds. The aldehyde group is a reactive handle for a multitude of chemical transformations.

Although direct experimental data for this compound is scarce, its chemical properties and reactivity can be inferred by examining related compounds. The following table presents data for structurally similar molecules to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 5-Bromo-2-fluorobenzaldehyde (B134332) | 93777-26-5 | C₇H₄BrFO | 203.01 | Melting point: 23 °C; Boiling point: 230 °C. chemimpex.comsigmaaldrich.com |

| 5-Bromo-2-naphthaldehyde | 122349-66-0 | C₁₁H₇BrO | 235.08 | Melting point: 78 °C. chemsynthesis.com |

| 5-Bromo-7-fluoro-2-naphthoic acid | 1823844-17-2 | C₁₁H₆BrFO₂ | 269.07 | Physical form: White to yellow solid. sigmaaldrich.com |

| 7-Bromo-2-naphthol | 132647-49-3 | C₁₀H₇BrO | 223.07 | A related naphthalene derivative. nih.gov |

This table presents data for related compounds to provide a comparative context due to the limited availability of specific experimental data for this compound.

The study of compounds like this compound is crucial for advancing the field of synthetic chemistry, as they offer pathways to novel molecular architectures with potentially valuable biological or material properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H6BrFO |

|---|---|

Molecular Weight |

253.07 g/mol |

IUPAC Name |

5-bromo-7-fluoronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrFO/c12-11-5-9(13)4-8-3-7(6-14)1-2-10(8)11/h1-6H |

InChI Key |

CISGOSWOHJIUOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1C=O)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 7 Fluoro 2 Naphthaldehyde and Its Analogs

Direct Synthetic Routes to 5-Bromo-7-fluoro-2-naphthaldehyde

While direct, single-step syntheses for this compound are not extensively documented in readily available literature, its preparation can be logically inferred from the synthesis of its corresponding carboxylic acid, 5-Bromo-7-fluoro-2-naphthoic acid, which is a known compound. sigmaaldrich.com A common and effective strategy in organic synthesis involves the transformation of a carboxylic acid functional group into an aldehyde. imperial.ac.uk

This transformation can be achieved through a two-step process: first, the activation of the carboxylic acid, followed by a controlled reduction. A typical procedure would involve converting the naphthoic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be selectively reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in a reaction known as the Rosenmund reduction (using H₂ and a poisoned palladium catalyst) or with other specialized reagents. This method prevents over-reduction to the corresponding alcohol.

A proposed synthetic pathway is outlined below:

Table 1: Proposed Synthesis of this compound

| Step | Starting Material | Reagent | Product | Transformation Type |

|---|---|---|---|---|

| 1 | 5-Bromo-7-fluoro-2-naphthoic acid | Thionyl chloride (SOCl₂) | 5-Bromo-7-fluoro-2-naphthalene carbonyl chloride | Acyl Halide Formation |

Regioselective Halogenation Strategies of Naphthaldehyde Scaffolds

The synthesis of halogenated naphthaldehydes often relies on the precise control of regioselectivity during the halogenation step. Various methods have been developed to achieve this, ranging from transition-metal-catalyzed C-H activation to more traditional electrophilic substitution protocols.

Palladium-Catalyzed C-H Activation for Halogenation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, including naphthalenes. nih.gov This methodology allows for the direct introduction of halogen atoms at specific positions that may be difficult to access through classical methods. organic-chemistry.org For naphthaldehyde scaffolds, directing groups can influence the position of halogenation. The aldehyde group itself can act as a directing group, guiding the halogen to an ortho position.

Research has demonstrated the utility of palladium catalysts in conjunction with N-halosuccinimides (NCS, NBS, NIS) as halogen sources for the chlorination, bromination, and iodination of arene C-H bonds. organic-chemistry.org These reactions often exhibit high regioselectivity and functional group tolerance. organic-chemistry.org Specifically for naphthaldehydes, palladium-catalyzed methods have been developed for regioselective peri- and ortho-halogenation, providing access to diverse polycyclic skeletons. acs.org

Alternative Halogenation Protocols

Beyond palladium catalysis, several other methods are employed for the halogenation of naphthalene (B1677914) systems.

Electrophilic Aromatic Substitution: The classic method for brominating aromatic rings involves the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). wikipedia.org The regioselectivity of this reaction on a substituted naphthalene like 7-fluoro-2-naphthaldehyde would be governed by the combined directing effects of the existing fluoro, and aldehyde substituents.

N-Halosuccinimides: Reagents like N-Bromosuccinimide (NBS) are widely used for benzylic and allylic brominations under radical conditions (initiated by light or a radical initiator). youtube.com For aromatic C-H bromination, NBS can also be used, sometimes in highly polar or acidic media, to achieve regioselective outcomes. nih.gov The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes under mild conditions. nih.gov

Free Radical Halogenation: While less selective for aromatic C-H bonds compared to C-H bonds at benzylic positions, free-radical halogenation using Cl₂ or Br₂ with UV light (hν) or heat can be used. libretexts.org However, this method often leads to a mixture of products and is less synthetically useful for complex molecules where high regioselectivity is required. libretexts.org

Table 2: Comparison of Halogenation Strategies for Naphthaldehydes

| Method | Catalyst/Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, N-halosuccinimide | Varies, often with a directing group | High, directed by functional groups organic-chemistry.orgacs.org | High selectivity, functional group tolerance | Catalyst cost, optimization required |

| Electrophilic Substitution | Br₂, FeBr₃ | Anhydrous, often in a non-polar solvent | Governed by electronic effects of substituents | Well-established, inexpensive reagents | Can lead to mixtures of isomers, harsh conditions |

| N-Halosuccinimide | NBS, NCS, NIS | Varies (e.g., fluorinated alcohols, acid) | Can be highly regioselective nih.gov | Milder than elemental halogens, safer handling | Selectivity depends heavily on substrate and conditions |

Functional Group Transformations of this compound

The presence of three distinct functional groups—aldehyde, bromo, and fluoro—on the naphthalene core of this compound makes it a versatile platform for further synthetic elaboration. numberanalytics.comchempedia.info

Aldehyde Moiety Derivatization

The aldehyde group is one of the most reactive and versatile functional groups in organic chemistry. It can undergo a wide array of transformations. imperial.ac.uk

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-Bromo-7-fluoro-2-naphthoic acid) using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).

Reduction: Selective reduction of the aldehyde yields the primary alcohol, (5-Bromo-7-fluoro-naphthalen-2-yl)methanol. This is commonly achieved with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins (with HCN), acetals (with alcohols and acid catalysis), and imines or Schiff bases (with primary amines).

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Derivatization for Analysis: For characterization, aldehydes are often converted into stable, crystalline derivatives. Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone, and reagents like 1,3-cyclohexanedione (B196179) for fluorescence-based detection methods. nih.govepa.govjascoinc.com

Table 3: Selected Derivatization Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Chemical Transformations at Bromo and Fluoro Substituents

The halogen substituents on the naphthalene ring also serve as handles for further modification, with the bromo group being significantly more reactive in many standard transformations than the fluoro group.

Bromo Substituent: The C-Br bond is a key site for cross-coupling reactions. Using palladium catalysts, the bromo group can be coupled with various partners in reactions such as:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. Furthermore, the bromo group can be converted into an organometallic reagent, such as an organolithium species (via lithium-halogen exchange) or a Grignard reagent (via reaction with magnesium metal), which can then react with a wide range of electrophiles. wikipedia.org

Synthesis of this compound Derived Scaffolds

The aldehyde and halogen functionalities of this compound are entry points for the construction of more complex molecular frameworks, including carboxylic acids, imines, and various heterocyclic systems.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 5-Bromo-7-fluoro-2-naphthoic acid. This conversion is a fundamental transformation in organic synthesis, providing access to a new class of derivatives. A variety of oxidizing agents can accomplish this transformation under mild conditions, preserving the bromo and fluoro substituents.

Common and effective reagents for this oxidation include:

Potassium permanganate (KMnO₄): A strong oxidant that can convert aldehydes to carboxylic acids, typically in basic aqueous conditions followed by acidic workup.

Jones Reagent (CrO₃ in acetone/H₂SO₄): A classic and powerful oxidant for this purpose.

Pinnick Oxidation (NaClO₂): A particularly mild and selective method that uses sodium chlorite (B76162) buffered with a mild acid (like NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene) to avoid side reactions.

This transformation yields a naphthoic acid derivative that can be used in amide bond couplings or as a precursor for other functional groups.

The aldehyde functional group is highly susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine.

This reaction provides a straightforward method to append a vast array of amine-containing fragments onto the naphthaldehyde scaffold, generating a library of this compound-derived Schiff bases. These derivatives are important in their own right and also serve as intermediates for the synthesis of other heterocyclic systems.

| Reactant A | Reactant B | Product | Typical Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Ethanol or Methanol, reflux, catalytic acetic acid |

Naphtholactams are fused heterocyclic structures containing a lactam (a cyclic amide) fused to the naphthalene core. The synthesis of a naphtholactam from this compound is a multi-step process that leverages several of the reactions previously discussed. A plausible synthetic route involves:

Oxidation: The aldehyde at C2 is first oxidized to a carboxylic acid, forming 5-Bromo-7-fluoro-2-naphthoic acid, as described in section 2.4.1.

Amination: The bromine at C5 is then replaced with an amino group (or a protected amine) via a Buchwald-Hartwig amination, yielding a 5-amino-7-fluoro-2-naphthoic acid derivative.

Intramolecular Cyclization: The final step is an intramolecular amide bond formation between the amino group at C5 and the carboxylic acid at C2. This cyclization requires activation of the carboxylic acid, which can be achieved using standard peptide coupling reagents.

Common reagents for promoting this type of lactamization include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium-based reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate). The reaction is driven by the formation of a stable, fused six-membered lactam ring.

The reactive sites on the this compound scaffold can be utilized in multicomponent reactions to construct elaborate polycyclic and fused heterocyclic systems. For instance, naphthaldehyde derivatives can participate in reactions to form fused chromenes, pyrimidines, or other complex ring systems.

One general strategy involves a Knoevenagel condensation of the naphthaldehyde with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), followed by a cyclization reaction. For example, a three-component reaction between a naphthaldehyde, an active methylene compound, and a nucleophile like a naphthol or an enamine can lead to the rapid assembly of complex fused structures. The bromo and fluoro substituents can be carried through these synthetic sequences, providing handles for further diversification of the final polycyclic product.

Reactivity and Mechanistic Investigations of 5 Bromo 7 Fluoro 2 Naphthaldehyde

Reaction Pathways Involving the Aldehyde Functionality

The aldehyde group at the C2 position of the naphthalene (B1677914) ring is a primary site of chemical reactivity. Aromatic aldehydes, in general, are known to be less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance stabilization imparted by the aromatic ring. vedantu.comaskiitians.com However, the aldehyde in 5-Bromo-7-fluoro-2-naphthaldehyde is expected to participate in a variety of characteristic reactions.

The electron-withdrawing nature of the bromo and fluoro substituents is anticipated to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted 2-naphthaldehyde (B31174).

Expected Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-bromo-7-fluoro-2-naphthoic acid using common oxidizing agents such as potassium permanganate (B83412) or chromic acid.

Reduction: Reduction of the aldehyde functionality to a primary alcohol, (5-bromo-7-fluoro-2-naphthalenyl)methanol, can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reaction with Grignard reagents would yield secondary alcohols.

Condensation Reactions: The aldehyde is a prime candidate for various condensation reactions. These include the Perkin reaction with an acid anhydride to form an α,β-unsaturated acid, and the Benzoin condensation, which involves the self-condensation of two aldehyde molecules in the presence of a cyanide catalyst to form an α-hydroxy ketone. chemicalnote.com

| Reaction Type | Reagents | Expected Product |

| Oxidation | KMnO4 or H2CrO4 | 5-Bromo-7-fluoro-2-naphthoic acid |

| Reduction | NaBH4 or LiAlH4 | (5-Bromo-7-fluoro-2-naphthalenyl)methanol |

| Grignard Reaction | RMgX, then H3O+ | Secondary alcohol |

| Perkin Reaction | (CH3CO)2O, CH3COONa | α,β-unsaturated acid |

| Benzoin Condensation | KCN, ethanol | α-hydroxy ketone (benzoin-type product) |

Influence of Halogen Substituents on Aromatic Reactivity

The bromine and fluorine atoms at the C5 and C7 positions, respectively, significantly influence the reactivity of the naphthalene ring towards electrophilic and nucleophilic aromatic substitution. Both halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In the context of electrophilic aromatic substitution on the naphthalene ring system, substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. wordpress.compearson.com For this compound, the directing effects of the existing substituents must be considered.

The bromo group at C5 (an α-position) would direct incoming electrophiles primarily to the C4 and C6 positions.

The fluoro group at C7 (a β-position) would direct incoming electrophiles to the C6 and C8 positions.

The aldehyde group at C2 is a deactivating, meta-directing group, which would direct incoming electrophiles to the C4 and C7 positions (relative to itself).

The combined effect of these substituents suggests that the most likely positions for further electrophilic substitution would be C4, C6, and C8, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Steric hindrance may also play a role in determining the final product distribution.

| Substituent | Position | Electronic Effect | Directing Influence (for Electrophilic Substitution) |

| -CHO | 2 | Deactivating, meta-directing | C4, C7 |

| -Br | 5 | Deactivating, ortho, para-directing | C4, C6 |

| -F | 7 | Deactivating, ortho, para-directing | C6, C8 |

Catalytic Reactions Utilizing this compound as a Substrate

The presence of a bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base would replace the bromine atom with an aryl, vinyl, or alkyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene would lead to the formation of a substituted alkene at the C5 position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would introduce an alkynyl group at the C5 position.

The aldehyde functionality can also participate in catalytic reactions. For example, organocatalysts like proline and its derivatives are known to catalyze asymmetric aldol (B89426) and Mannich reactions with aldehydes. sigmaaldrich.com

Mechanistic Elucidation of Key Organic Transformations

Intramolecular cyclization reactions involving this compound could be envisioned, particularly if a suitable nucleophilic group is introduced into the molecule. For instance, a derivative with a side chain containing a nucleophile could undergo cyclization onto the aldehyde group or the aromatic ring. Electrophilic cyclization of alkynes ortho to the aldehyde group is a known method for synthesizing isochromenes and naphthalenes, suggesting that derivatives of this compound could be used in similar synthetic strategies. nih.govnih.gov

The aldehyde group is expected to readily undergo condensation reactions. In a Claisen-Schmidt condensation , the aldehyde would react with a ketone in the presence of a base. jove.com The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration would lead to the formation of an α,β-unsaturated carbonyl compound.

In a Knoevenagel condensation , the aldehyde would react with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base. The mechanism is similar to the Claisen-Schmidt condensation, involving the formation of a carbanion from the active methylene compound, which then attacks the aldehyde.

While less common, rearrangement reactions of naphthalene derivatives are known to occur, often driven by steric strain. acs.orgbohrium.com For this compound, a rearrangement could potentially be induced under specific conditions, such as strong acid or high temperatures. For example, the Bamberger rearrangement , which converts N-phenylhydroxylamines to 4-aminophenols, proceeds through an acid-catalyzed mechanism involving nucleophilic attack of water on an intermediate nitrenium ion. wiley-vch.de While not directly applicable, it illustrates the types of skeletal rearrangements that aromatic systems can undergo. The specific substitution pattern of this compound does not immediately suggest a propensity for common named rearrangement reactions, and any such process would likely require harsh conditions or the introduction of specific functional groups.

Advanced Spectroscopic and Computational Studies in Naphthaldehyde Research

Structural Elucidation via High-Resolution Spectroscopic Techniques

The definitive identification of 5-Bromo-7-fluoro-2-naphthaldehyde would rely on several key spectroscopic techniques, none of which are documented in the current body of scientific literature for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, would be fundamental in determining the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons would provide irrefutable evidence of the substituent positions on the naphthalene (B1677914) core. However, no such NMR data has been published.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be expected to confirm the exact mass of this compound, C₁₁H₆BrFO, with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. At present, these data are not available in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, notably the aldehyde (C=O) and the carbon-halogen (C-Br, C-F) bonds. Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic absorption properties of the molecule, offering insights into its conjugated π-system. No recorded IR or UV-Vis spectra for this compound have been found in scientific literature.

Photophysical Properties and Fluorescence Characteristics of this compound Derivatives

The photophysical properties of naphthaldehyde derivatives are of significant interest for applications in sensing, imaging, and materials science. The introduction of both a bromine and a fluorine atom to the naphthalene ring is anticipated to modulate these properties in unique ways. However, without experimental studies, any discussion remains speculative.

Intramolecular Charge Transfer (ICT) Phenomena

The donor-acceptor character of substituted naphthaldehydes often leads to intramolecular charge transfer (ICT) upon photoexcitation. The electron-withdrawing nature of the aldehyde group, combined with the electronic effects of the halogen substituents, would likely influence the efficiency and energy of any ICT processes. Studies on related halogenated naphthaldehydes suggest that such phenomena are probable, but specific investigations into this compound are absent.

Solvatochromic Behavior and Environmental Sensitivity

The sensitivity of a molecule's fluorescence to the polarity of its solvent environment, known as solvatochromism, is a key characteristic for chemical sensors. It is plausible that this compound would exhibit solvatochromic shifts in its emission spectra. However, the extent of this behavior and its dependence on solvent properties have not been experimentally determined.

Fluorescence Quantum Yield and Lifetime Analysis

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of a molecule's fluorescence. These properties are highly sensitive to the molecular structure, including the nature and position of substituents, as well as the surrounding environment.

For naphthaldehyde derivatives, the presence and position of substituents dramatically influence their emissive properties. For instance, many naphthaldehydes and their acetonaphthone analogues are non-fluorescent in non-polar solvents at room temperature. However, the introduction of certain substituents or the formation of hydrogen bonds can significantly alter their photophysical behavior. A study on various naphthaldehydes demonstrated that while 2-naphthaldehyde (B31174) is non-fluorescent in a rigid glass solution at 77 K, it becomes fluorescent upon forming a hydrogen bond with ethyl alcohol. oup.com This highlights the profound effect of intermolecular interactions on the radiative decay pathways.

In the case of substituted 1,8-naphthalimides and naphthalic anhydrides, which share the naphthalene core, compounds without an alkylamino substituent are generally colorless and exhibit weak fluorescence. rsc.org Conversely, the introduction of an alkylamino group leads to a yellow color and often strong fluorescence, with quantum yields reaching as high as 0.8 in ethanol. rsc.org This underscores the powerful role of electron-donating groups in enhancing the fluorescence of the naphthalene system.

The fluorescence lifetime provides further insight into the excited-state dynamics. For example, in a study of jet-cooled 2-hydroxy-1-naphthaldehyde, the lifetime of the excited state was determined to be at least 1.8 picoseconds. nih.gov This relatively short lifetime suggests the presence of efficient non-radiative decay pathways, which compete with fluorescence.

Table 1: Illustrative Fluorescence Properties of Substituted Naphthalene Derivatives

| Compound | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |

| 2-Naphthaldehyde | Rigid glass (77 K) | Non-fluorescent | oup.com |

| 2-Naphthaldehyde + Ethanol | Rigid glass (77 K) | Fluorescent | oup.com |

| Alkylamino-substituted 1,8-naphthalimide | Ethanol | ~0.8 | rsc.org |

| 2-Hydroxy-1-naphthaldehyde | Jet-cooled | - | nih.gov |

Note: This table provides illustrative examples from related compounds to demonstrate the principles of fluorescence analysis in naphthaldehyde research, as specific data for this compound is not available in the cited literature.

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties and reactivity of molecules like this compound. nih.gov These computational methods allow for the investigation of molecular characteristics that may be difficult or impossible to measure experimentally.

Prediction of Electronic Structures and Molecular Orbitals

DFT calculations are widely used to determine the ground-state electronic structure, molecular geometry, and the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that influences the electronic absorption and emission properties of a molecule.

For a molecule like this compound, DFT calculations would predict the distribution of electron density across the aromatic system. The electronegative fluorine and oxygen atoms would lead to regions of lower electron density, while the bromine atom and the naphthalene rings would also exhibit distinct electronic features. The HOMO-LUMO gap would provide an estimate of the energy required for the lowest electronic transition, which is related to the wavelength of maximum absorption in the UV-visible spectrum. DFT studies on other halogenated aromatic compounds have shown that the type and position of the halogen can significantly tune the HOMO and LUMO energy levels. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For halogenated naphthaldehydes, computational modeling could be used to investigate various reactions, such as nucleophilic substitution or cross-coupling reactions. By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be identified. For instance, in the study of reactions involving polyhalogenated nitrobutadienes, DFT calculations were instrumental in proposing plausible reaction mechanisms by evaluating the Gibbs activation energies of the rate-determining steps for various potential pathways. bldpharm.com

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions such as halogen and hydrogen bonding play a critical role in determining the supramolecular assembly and crystal packing of molecules, which in turn affect their bulk properties. DFT calculations can accurately model these weak interactions.

In the context of this compound, both the bromine and fluorine atoms could participate in halogen bonding, where the halogen atom acts as an electrophilic species. The aldehyde group, with its carbonyl oxygen, is a potential hydrogen bond acceptor. A computational study on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes demonstrated how DFT can be used to analyze the stability of different dimeric structures formed through hydrogen bonding. mdpi.com The calculations showed that the relative stability of different conformers was influenced by the presence of intramolecular C–H···Cl interactions. mdpi.com Similarly, for this compound, DFT could predict the preferred intermolecular arrangement in the solid state, governed by a balance of halogen bonds, hydrogen bonds, and π-π stacking interactions.

Conformational Analysis and Isomeric Studies of Halogenated Naphthaldehydes

The presence of substituents on the naphthalene ring can lead to the existence of different conformers (rotational isomers) and structural isomers, each with distinct energies and properties. Conformational analysis aims to identify the most stable conformations and the energy barriers to rotation around single bonds.

For this compound, a key conformational aspect would be the orientation of the aldehyde group relative to the naphthalene ring. While rotation around the C-C bond connecting the aldehyde to the ring is possible, steric hindrance from the adjacent hydrogen atom and electronic effects would influence the preferred geometry. DFT calculations can map the potential energy surface as a function of the dihedral angle of the aldehyde group, revealing the most stable conformer and the rotational energy barrier.

Research Applications of 5 Bromo 7 Fluoro 2 Naphthaldehyde Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of bromine, fluorine, and aldehyde functionalities on the naphthalene (B1677914) framework endows 5-Bromo-7-fluoro-2-naphthaldehyde with considerable versatility as a building block in organic synthesis. The aldehyde group serves as a convenient handle for a variety of chemical transformations, including oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The bromine atom is particularly significant as it opens the door to a multitude of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents at the 5-position of the naphthalene ring. This capability is crucial for the construction of complex molecular architectures and for the fine-tuning of the electronic and steric properties of the resulting derivatives.

Furthermore, the fluorine atom at the 7-position can influence the reactivity and physicochemical properties of the molecule, such as metabolic stability and binding affinity to biological targets. While specific examples of complex molecules synthesized directly from this compound are still emerging in the scientific literature, the well-established reactivity of similarly substituted aromatic aldehydes, such as 5-bromo-2-fluorobenzaldehyde (B134332), underscores its potential. The latter has been successfully employed in the multi-step synthesis of biologically active heterocyclic compounds, including indazoles and quinazolines. This precedent strongly suggests that this compound is a promising starting material for the generation of diverse and complex molecular scaffolds.

Development of Fluorescent Chemosensors and Probes

Naphthalene-based fluorophores are widely utilized in the design of fluorescent chemosensors due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The aldehyde functionality of this compound provides a straightforward route to a variety of sensor platforms through condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other conjugated systems.

Derivatives of naphthaldehyde have shown significant promise as "turn-on" fluorescent sensors for metal ions. For instance, Schiff base derivatives of naphthaldehyde can exhibit selective fluorescence enhancement upon binding to specific cations like Zn²⁺ and Al³⁺. The coordination of the metal ion to the imine nitrogen and other donor atoms within the sensor molecule can restrict intramolecular rotation and lead to chelation-enhanced fluorescence (CHEF). The bromo and fluoro substituents on the this compound scaffold can be expected to modulate the electronic properties of the naphthalene ring system, thereby influencing the binding affinity and selectivity of the derived sensors for different metal ions.

Table 1: Examples of Naphthaldehyde-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Type | Target Ion | Sensing Mechanism |

|---|---|---|

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) |

The design of fluorescent sensors for anions and neutral molecules often relies on the formation of hydrogen bonds or other specific interactions between the sensor and the analyte. Derivatives of this compound could be functionalized with recognition moieties, such as ureas, thioureas, or amides, to create sensors for anions like fluoride (B91410) or acetate. The naphthalene core would serve as the signaling unit, with the binding event inducing a change in its fluorescence emission. While specific examples based on this exact scaffold are not yet prevalent, the underlying principles of sensor design are well-established and applicable.

Fluorescent probes with good photostability, high quantum yield, and low cytotoxicity are valuable tools for bioimaging. The lipophilic nature of the naphthalene core suggests that derivatives of this compound could be designed to permeate cell membranes and visualize specific intracellular components or processes. By incorporating targeting moieties, these probes could be directed to particular organelles, such as mitochondria or the endoplasmic reticulum. The fluorescence of the probe could be designed to respond to changes in the local environment, such as pH, viscosity, or the concentration of specific biomolecules.

Investigations in Medicinal Chemistry Precursors and Scaffolds (excluding human clinical trials)

The structural motifs present in this compound are of significant interest in medicinal chemistry. The naphthalene ring is a common scaffold in many bioactive compounds, and the presence of halogen atoms can enhance pharmacological properties. The aldehyde group provides a versatile point for derivatization to explore structure-activity relationships.

Halogenated aromatic compounds have a long history of use as antimicrobial agents. The incorporation of bromine and fluorine into a molecular structure can enhance its lipophilicity, facilitating passage through microbial cell membranes. Furthermore, these halogens can participate in halogen bonding and other interactions with biological targets, leading to the inhibition of essential microbial enzymes or disruption of cellular processes.

While direct studies on the antimicrobial properties of this compound derivatives are limited, research on analogous compounds provides strong evidence for their potential. For example, oxime derivatives of the structurally related 5-bromo-2-fluorobenzaldehyde have been synthesized and their metal complexes have shown moderate to good antibacterial and antifungal activity. Similarly, studies on halogenated flavanones and fluorinated benzimidazoles have demonstrated that the presence of halogens can significantly enhance antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that derivatives of this compound represent a promising class of compounds for the development of new antimicrobial agents.

Table 2: Examples of Antimicrobial Activity in Halogenated Aromatic Compounds

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| Metal complexes of 5-bromo-2-fluorobenzaldehydeoxime | Bacteria and Fungi | Moderate to good antimicrobial activity observed. |

| Halogenated flavanones | Gram-positive bacteria, Vibrio cholerae, Saccharomyces cerevisiae | Halogenated derivatives exhibited the best antimicrobial activity. |

Enzyme Inhibition and Activation Studies (e.g., Aldehyde Dehydrogenases, Sirtuins, DHODH)

While direct studies on the enzyme inhibitory or activatory profiles of this compound derivatives are not extensively documented, the structural motifs present in the parent compound allow for informed speculation on its potential biological activities. The naphthalene core, combined with halogen substituents, is a feature found in numerous bioactive molecules.

Aldehyde Dehydrogenases (ALDHs): The aldehyde group of this compound is a prime site for modification to create inhibitors of aldehyde dehydrogenases. ALDHs are a superfamily of enzymes crucial for oxidizing both endogenous and exogenous aldehydes. sigmaaldrich.com The development of ALDH inhibitors is a significant area of research for various therapeutic applications. By converting the aldehyde to other functional groups, derivatives could be synthesized to target the active site of specific ALDH isozymes.

Sirtuins: Sirtuins, a class of NAD+-dependent deacetylases, are involved in a myriad of cellular processes, and their modulation is a target for various diseases. uva.es While direct evidence is lacking for this compound, the broader class of naphthalene-containing compounds has been explored for sirtuin modulation. The specific substitution pattern of bromine and fluorine on the naphthalene ring could influence the binding affinity and selectivity of its derivatives towards different sirtuin isoforms.

Dihydroorotate Dehydrogenase (DHODH): Research into DHODH inhibitors has provided some intriguing insights that may be relevant to derivatives of this compound. A study on acrylamide-based DHODH inhibitors revealed that replacing a phenyl group with a naphthyl moiety significantly improved inhibitory activity. nih.gov Furthermore, the same study demonstrated that the introduction of a fluoro atom at the 5-position of a related benzoic acid scaffold enhanced potency. nih.gov This suggests that the 7-fluoro substituent on the naphthalene ring of a this compound derivative could play a beneficial role in binding to the enzyme's hydrophobic pocket.

Table 1: Potential Enzyme Targets for this compound Derivatives

| Enzyme Target | Potential Role of Derivative | Relevant Structural Features |

| Aldehyde Dehydrogenase (ALDH) | Competitive or non-competitive inhibitor | Modified naphthaldehyde core to mimic substrate or bind to allosteric sites. |

| Sirtuins | Modulator of activity (inhibitor or activator) | Naphthalene scaffold for core binding, with substituents influencing isoform selectivity. |

| Dihydroorotate Dehydrogenase (DHODH) | Inhibitor for autoimmune diseases and cancer | Naphthyl group for enhanced binding and fluoro substituent for improved potency. nih.gov |

Structure-Activity Relationship (SAR) Derivations for Biological Target Interaction

The development of effective therapeutic agents from a lead compound like this compound would heavily rely on systematic structure-activity relationship (SAR) studies. SAR explores how modifications to the chemical structure of a compound affect its biological activity.

For derivatives of this compound, SAR studies would systematically probe the importance of each substituent. The aldehyde at the 2-position is a key handle for derivatization, allowing for the introduction of a wide array of chemical moieties through reactions like reductive amination, Wittig reactions, and condensation reactions. The nature of the group replacing the aldehyde would be a critical determinant of biological activity.

Table 2: Illustrative SAR Strategy for this compound Derivatives

| Position of Modification | Type of Modification | Rationale for Biological Activity |

| Position 2 (Aldehyde) | Conversion to imines, amides, hydrazones, etc. | To introduce new hydrogen bond donors/acceptors and hydrophobic groups to interact with the target protein's active site. |

| Position 5 (Bromo) | Replacement with H, Cl, I, CH₃, OCH₃ | To probe the effect of halogen bonding and steric bulk on binding affinity and selectivity. |

| Position 7 (Fluoro) | Replacement with H, Cl, Br, CH₃, OCH₃ | To evaluate the role of the highly electronegative fluorine atom in target interaction and metabolic stability. |

| Naphthalene Core | Introduction of additional substituents | To explore further binding interactions with the target and optimize physicochemical properties. |

Contributions to Materials Science and Supramolecular Chemistry

The rigid, planar structure of the naphthalene core, combined with the potential for directed intermolecular interactions through its substituents, makes this compound a promising candidate for applications in materials science.

Design of Functional Dyes and Chromophores

The naphthaldehyde scaffold is a known component of various dyes and chromophores. The extended π-system of the naphthalene ring can be further extended through conjugation by reacting the aldehyde group with suitable coupling partners. This can lead to the formation of molecules with interesting photophysical properties, such as absorption and emission in the visible or near-infrared regions of the electromagnetic spectrum. The bromo and fluoro substituents can modulate these properties through their electronic effects, potentially leading to dyes with enhanced quantum yields, photostability, or specific solvatochromic behavior.

Applications in Crystal Engineering and Non-Covalent Interactions

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. This arrangement is controlled by intermolecular interactions. Derivatives of this compound are well-suited for crystal engineering due to the presence of multiple sites for non-covalent interactions.

The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The fluorine atom can engage in hydrogen bonding and other dipole-dipole interactions. The aromatic naphthalene rings can form π-π stacking interactions. By strategically modifying the aldehyde group, additional hydrogen bond donors and acceptors can be introduced. The interplay of these various non-covalent forces (halogen bonding, hydrogen bonding, π-π stacking) can be used to guide the self-assembly of the molecules into specific one-, two-, or three-dimensional architectures. Studies on other substituted naphthalenes have highlighted the importance of such non-covalent interactions in determining their solid-state structures.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Methodologies

The development of sustainable and green synthetic methodologies for producing 5-Bromo-7-fluoro-2-naphthaldehyde and its derivatives is a critical first step for enabling broader research and application. Current synthetic approaches for similar halogenated naphthaldehydes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on catalysis and process optimization to improve the environmental footprint of its synthesis.

Key research objectives in this area would include:

Catalytic C-H Functionalization: Investigating the use of transition metal catalysts (e.g., palladium, copper, rhodium) to directly introduce the bromo, fluoro, or aldehyde functionalities onto a naphthalene (B1677914) scaffold. This approach could reduce the number of synthetic steps, improve atom economy, and minimize the use of protecting groups.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for scalable, on-demand production.

Bio-catalysis: Exploring the use of enzymes or whole-cell systems to perform specific transformations in the synthetic sequence. Biocatalysis can offer high selectivity under mild reaction conditions, contributing to a greener process.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced steps, less waste | Catalyst design, regioselectivity control |

| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of parameters |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening, reaction engineering |

Advanced Chemodosimetric and Multiparametric Sensing Systems

The aldehyde group in this compound is a versatile handle for the construction of chemosensors and chemodosimeters. Its reactivity towards nucleophiles can be exploited to design molecules that undergo a detectable change (e.g., in fluorescence or color) upon reaction with a specific analyte. The presence of the bromo and fluoro substituents can modulate the electronic properties and, consequently, the signaling output of such sensors.

Future research could explore:

Ratiometric Fluorescent Probes: Designing sensors that exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This provides a built-in correction for environmental factors and sensor concentration.

Multiparametric Sensing: Developing sensor arrays based on derivatives of this compound that can simultaneously detect multiple analytes. The differential response of the array components could be analyzed using chemometric techniques to identify and quantify different species in a complex mixture.

Chemodosimeters for Reactive Species: Creating single-use probes for the detection of reactive oxygen species (ROS), reactive nitrogen species (RNS), or toxic industrial chemicals. The irreversible reaction of the aldehyde with the analyte would lead to a permanent and easily measurable signal.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers a powerful tool to understand and predict the behavior of this compound without the need for extensive experimental work. Density Functional Theory (DFT) and other computational methods can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and derivatization of this compound to guide the development of more efficient reactions.

Prediction of Spectroscopic Properties: Calculating the predicted NMR, IR, and UV-Vis spectra of the compound and its derivatives to aid in their characterization and to understand the electronic effects of the substituents.

Design of Novel Derivatives: Using computational screening to identify promising derivatives of this compound for specific applications, such as chemosensors with enhanced selectivity or materials with tailored electronic properties.

Integration into Novel Bio-inspired and Biomimetic Systems

The fields of bio-inspired and biomimetic chemistry seek to create artificial systems that mimic the structure and function of biological molecules and assemblies. The unique combination of functional groups in this compound makes it an interesting building block for such systems.

Potential research directions include:

Self-Assembling Systems: Investigating the ability of derivatives of this compound to self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels, driven by non-covalent interactions. These assemblies could find applications in drug delivery or as scaffolds for tissue engineering.

Artificial Receptors: Incorporating the naphthaldehyde unit into larger molecular scaffolds designed to recognize and bind specific biological targets, such as proteins or nucleic acids. The aldehyde could be used for covalent tethering to the target, enabling applications in chemical biology and diagnostics.

Biomimetic Catalysis: Designing catalysts that mimic the active sites of enzymes, where the this compound moiety could play a role in substrate binding or in modulating the catalytic activity.

Development of Next-Generation Functional Materials

The rigid, aromatic structure of the naphthalene core, combined with the potential for polymerization or incorporation into larger structures via the aldehyde group, makes this compound a promising monomer for the development of novel functional materials.

Future research in this area could lead to:

Conjugated Polymers for Organic Electronics: Synthesizing polymers incorporating the this compound unit into the polymer backbone. The electronic properties of these materials could be tuned by the bromo and fluoro substituents, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

High-Performance Polymers: Using the compound as a monomer or cross-linking agent to create polymers with enhanced thermal stability, chemical resistance, or specific optical properties.

Functional Porous Materials: Incorporating the naphthaldehyde derivative into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The aldehyde groups within the pores of these materials could be post-synthetically modified to introduce new functionalities for applications in gas storage, separation, or catalysis.

The table below summarizes the potential applications of materials derived from this compound.

| Material Type | Potential Application | Key Feature |

| Conjugated Polymers | OLEDs, OPVs, OFETs | Tunable electronic properties |

| High-Performance Polymers | Advanced composites, coatings | Thermal and chemical stability |

| Porous Materials (MOFs, COFs) | Gas storage, catalysis | Functionalizable pores |

Q & A

Q. What are the standard synthetic routes for 5-Bromo-7-fluoro-2-naphthaldehyde, and what reaction conditions are critical for optimal yield?

The synthesis typically involves bromination and fluorination of naphthalene derivatives. Key steps include halogenation at specific positions and aldehyde group introduction. Reaction conditions such as temperature (e.g., 60–80°C for bromination) and catalysts (e.g., Lewis acids) significantly impact yield and purity. Prolonged reaction times may lead to byproducts, necessitating precise control .

Q. How is this compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic methods:

- NMR (¹H/¹³C) to verify substitution patterns and aldehyde proton resonance (~10 ppm).

- FT-IR for carbonyl stretch (C=O, ~1700 cm⁻¹) and halogen presence.

- HPLC/MS for purity assessment and molecular ion confirmation. Cross-validation with elemental analysis ensures accuracy .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

- Suzuki coupling : The bromine atom enables cross-coupling with boronic acids for biaryl synthesis.

- Aldehyde functionalization : Reductive amination or condensation reactions to form Schiff bases or heterocycles.

- Fluorine-directed reactivity : Fluorine’s electron-withdrawing effect enhances electrophilic substitution at specific positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of this compound?

Competing halogenation or over-oxidation can occur. Strategies include:

- Temperature modulation : Lower temperatures (e.g., 0–5°C) during fluorination to suppress di-substitution.

- Protecting groups : Temporary protection of the aldehyde group during bromination.

- Catalyst screening : Testing Pd-based catalysts for regioselective coupling in downstream reactions .

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

Regioselectivity is influenced by electronic and steric factors:

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved when analyzing derivatives of this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Solutions include:

- Multi-technique validation : Combining NMR, X-ray, and IR to cross-check results.

- Solvent studies : Testing in polar vs. non-polar solvents to observe conformational changes.

- Theoretical simulations : Using software like Gaussian to model electronic environments .

Q. What strategies are effective in designing bioactive derivatives of this compound for pharmacological studies?

- Structure-activity relationship (SAR) : Systematically modifying substituents (e.g., replacing Br with Cl) to assess bioactivity.

- Click chemistry : Introducing triazole or azide groups for targeted drug delivery.

- In silico docking : Screening derivatives against protein targets (e.g., kinases) to prioritize synthesis .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Impurities (e.g., dehalogenated byproducts) require sensitive detection:

- UPLC-MS/MS : Enhances resolution for low-abundance species.

- Internal standards : Using deuterated analogs for precise quantification.

- Column optimization : C18 columns with trifluoroacetic acid modifiers to improve peak symmetry .

Q. How does the electronic nature of this compound influence its reactivity in photochemical reactions?

The electron-withdrawing fluorine and bromine groups lower the LUMO energy, facilitating photoinduced electron transfer. Applications include:

- Photocatalysis : Participating in radical cyclization under UV light.

- OLED precursors : Serving as emissive layer components due to extended conjugation .

Data Interpretation and Conflict Resolution

Q. When encountering conflicting reactivity data in literature, how should researchers proceed to validate findings for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.